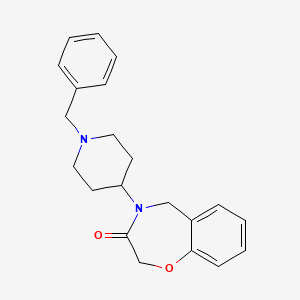

![molecular formula C19H13ClN4O2S B2503944 2-({[3-(3-氯苯基)-1,2,4-恶二唑-5-基]甲硫基)-6-苯基-4-嘧啶醇 CAS No. 946269-64-3](/img/structure/B2503944.png)

2-({[3-(3-氯苯基)-1,2,4-恶二唑-5-基]甲硫基)-6-苯基-4-嘧啶醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

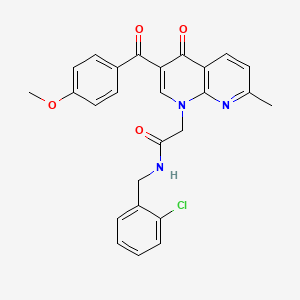

The compound "2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol" is a chemically synthesized molecule that appears to be related to a class of compounds with potential inhibitory activity against various enzymes and biological targets. These compounds are of interest due to their potential applications as antitumor, antibacterial, and antifolate agents.

Synthesis Analysis

The synthesis of related compounds involves the formation of substituted pyrrolo[2,3-d]pyrimidines, which are then appended with aryl thiols through an oxidative addition reaction. This reaction also deprotects the amino group, resulting in the final product. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines involves starting with a key intermediate and appending aryl thiols to the 5-position under specific conditions .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using spectroscopic techniques such as FT-IR and FT-Raman. Computational methods like density functional theory (DFT) are employed to predict the equilibrium geometry and vibrational wave numbers. These studies help in understanding the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization .

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be complex, as seen in the domino reaction of a pyrimidinyl-pyrazol compound with heterocyclic CH acids. This reaction leads to the cleavage of the substrate and the formation of substituted pyrazoles and aniline. The electrophilicity of the CH acid's α-carbon atom influences the possibility of isolating the azomethine derivative formed in the process .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The non-linear optical behavior and the molecular electrostatic potential (MEP) of these compounds can be theoretically predicted, providing insights into their reactivity and interaction with biological targets. For example, the MEP analysis indicates that the negative charge is localized over the cyano group, while the positive region is over the phenyl and pyrimidine rings . Molecular docking studies suggest that these compounds might exhibit inhibitory activity against specific proteins and could act as potential chemotherapeutic agents .

科学研究应用

合成和药理学评估

该化合物及其衍生物因其在药理学应用中的潜力而被广泛探索。Siddiqui 等人(2014 年)专注于各种 N-取代的 5-[(4-氯苯氧基) 甲基]-1,3,4-恶二唑衍生物的合成和药理学评估。这些化合物对各种菌株表现出显着的抗菌活性,并对 α-糜蛋白酶抑制中等。该研究强调了抗菌潜力,特别是对伤寒沙门氏菌、肺炎克雷伯菌和金黄色葡萄球菌 (Siddiqui 等人,2014 年)。

抗菌和抗酶潜力

Nafeesa 等人(2017 年)合成了一系列含有 1,3,4-恶二唑和乙酰胺部分的 N-取代衍生物。对这些化合物进行抗菌和抗酶潜力评估,证明对细菌菌株具有显着活性,而对脂氧合酶 (LOX) 酶的活性较低 (Nafeesa 等人,2017 年)。

抗菌、溶血和溶栓活性

Aziz-Ur-Rehman 等人(2020 年)合成了一系列新型的 5-(3-氯苯基)-2-((N-(取代)-2-乙酰氨基)甲硫基)-1,3,4-恶二唑衍生物。这些化合物表现出从优异到中等不等的抗菌活性、低毒性和良好的溶栓活性。这项研究强调了这些化合物在心血管疾病治疗中的潜力 (Aziz-Ur-Rehman 等人,2020 年)。

抗氧化活性

George 等人(2010 年)探讨了某些 5-[7-芳基-6-苯基-5-硫代氧-6,7-二氢-5H-[1,3,4]恶二唑并[3,2,-a][1,3,5]三嗪-2-基)-6-甲基-4-苯基-3,4-二氢嘧啶-2(1H)-酮衍生物的抗氧化活性。合成这些化合物并筛选其抗氧化特性,深入了解其潜在的治疗应用 (George 等人,2010 年)。

抗癌活性

Hafez 等人(2017 年)合成了新型的 6-苯基噻吩并[3,2-d]嘧啶衍生物。这些化合物中的大多数对各种人类癌细胞系表现出有效的抗癌活性,与多柔比星相当。这项研究强调了这些化合物在癌症治疗中的潜在应用 (Hafez 等人,2017 年)。

安全和危害

未来方向

作用机制

Oxadiazoles

This compound contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazoles have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Sulfanyl group

The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. It is a strong nucleophile and can participate in various chemical reactions .

Phenyl group

This compound contains two phenyl groups, which are aromatic rings. Phenyl groups are often involved in π-π stacking interactions and can contribute to the lipophilicity of a compound, affecting its pharmacokinetic properties .

Pyrimidinol

This compound contains a pyrimidinol group, which is a pyrimidine ring with a hydroxyl group. Pyrimidines are part of the structure of several important biomolecules, including nucleotides in DNA and RNA .

属性

IUPAC Name |

2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O2S/c20-14-8-4-7-13(9-14)18-23-17(26-24-18)11-27-19-21-15(10-16(25)22-19)12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSQVSPTOQOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2503866.png)

![2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2503867.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2503871.png)

![N-[(4-Cyano-2-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B2503876.png)

![4-Methoxy-3-(((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B2503878.png)

![N-(cyanomethyl)-2-{[5-cyclopropyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2503879.png)

![5-Phenyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2503880.png)

![6-Chloro-N-[[1-(2-oxo-1-propan-2-ylpyrrolidin-3-yl)triazol-4-yl]methyl]pyridine-3-carboxamide](/img/structure/B2503882.png)

![N-(2,4-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2503884.png)